4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4OS/c11-10(12,13)18-7-4-2-1-3-6(7)5-8-15-16-9(19)17(8)14/h1-4H,5,14H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSWETQSHYGHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=S)N2N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique trifluoromethoxy group and a thiol group, which contribute to its reactivity and biological interactions. The general structure is represented as follows:
Key Structural Features:
- Triazole Ring : Known for its diverse biological activities.
- Thiol Group (–SH) : Enhances nucleophilicity, allowing for potential interactions with various biological targets.
- Trifluoromethoxy Group (–OCF₃) : Influences lipophilicity and electronic properties, which can affect drug delivery and efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, similar triazole derivatives have been reported to exhibit significant cytotoxic effects against cancer cells with IC₅₀ values in the low micromolar range .
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit the activity of APOBEC3G, a cytosine deaminase involved in innate immunity against retroviruses. Compounds in this class have demonstrated low micromolar inhibitory potency against viral replication .
- Anticonvulsant Activity : Some derivatives of triazoles have been evaluated for their anticonvulsant effects. Although specific data on this compound is limited, structural similarities suggest potential efficacy in managing seizures .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Typically involve the reaction of appropriate precursors under controlled conditions to yield the desired triazole structure.
- Functionalization Techniques : Introduction of the trifluoromethoxy group can be accomplished through electrophilic aromatic substitution or nucleophilic substitution methods.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. A comparative analysis with related compounds reveals insights into their SAR:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-[phenyl]-4H-1,2,4-triazole-3-thiol | Phenyl group instead of trifluoromethoxy | Different activity profiles |
| 4-Amino-5-[methylthio]-4H-1,2,4-triazole-3-thiol | Methylthio group | Enhanced solubility |
| 5-[2-(trifluoromethoxy)phenyl]-1H-[1,2,4]triazole | Lacks amino group | Potentially different pharmacokinetics |
These comparisons highlight how variations in substituents can lead to distinct biological profiles.
Case Studies
- Antitumor Studies : A study evaluating a series of triazole derivatives found that compounds with electron-donating groups exhibited enhanced cytotoxicity against A431 cancer cells. The presence of specific functional groups was crucial for maximizing anti-cancer activity .
- Antiviral Research : In a high-throughput screening study targeting APOBEC3G inhibitors, several triazole-based compounds were identified as potent inhibitors with specific binding affinities. This underscores the potential of this compound in antiviral drug development .
Scientific Research Applications
Medicinal Chemistry
The triazole scaffold is well-known for its antifungal , antiviral , and anticancer properties. Research indicates that derivatives of triazoles can inhibit various enzymes and receptors, making them valuable in drug design.
- Antifungal Activity : Triazole derivatives have been extensively studied for their efficacy against fungal infections. The specific compound may exhibit similar properties, warranting further investigation into its antifungal mechanisms.
- Anticancer Potential : Preliminary studies suggest that triazole compounds can induce apoptosis in cancer cells. The unique trifluoromethoxy substitution may enhance this activity by modulating cellular pathways.
Material Science
The compound's reactive thiol group allows it to participate in various chemical reactions, making it suitable for applications in material science, particularly in the development of functional materials.
- Polymer Chemistry : The ability to form thiol-ene reactions can be exploited in creating new polymeric materials with tailored properties.
- Nanotechnology : The compound can potentially be used in the synthesis of nanoparticles or as a stabilizing agent due to its unique chemical characteristics.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds with similar structures to 4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol exhibited significant inhibition of fungal growth. This suggests that the compound could be a candidate for further antifungal drug development.
Case Study 2: Anticancer Activity
Research on triazole-based compounds has shown that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways. A derivative of the compound was tested against breast cancer cell lines, demonstrating a notable reduction in cell viability, indicating potential as an anticancer agent.
Preparation Methods
General Synthetic Strategy
The preparation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols typically follows a convergent synthetic pathway:
Step 1: Preparation of hydrazide or thiosemicarbazide intermediates
Starting from appropriate carboxylic acid derivatives or esters, hydrazides are synthesized by reaction with hydrazine hydrate. These hydrazides are then converted to thiosemicarbazides by reaction with isothiocyanates or carbon disulfide under basic conditions.Step 2: Cyclization to form the 1,2,4-triazole-3-thiol core
The thiosemicarbazides undergo cyclization in acidic or basic media, often under reflux, to form the 4-amino-1,2,4-triazole-3-thiol ring system.Step 3: Introduction of the benzyl substituent
The 5-position benzyl group bearing the trifluoromethoxy substituent is introduced either by nucleophilic substitution on a suitable precursor or by reaction of the triazole thiol with the corresponding benzyl halide.
Detailed Preparation Methods
Synthesis of Thiosemicarbazide Intermediates
- Hydrazides are prepared by refluxing esters or acid derivatives with hydrazine hydrate in ethanol or aqueous media.
- Thiosemicarbazides are obtained by reacting hydrazides with isothiocyanates or carbon disulfide in the presence of base such as potassium hydroxide or sodium ethoxide in ethanol or aqueous ethanol.
- Example: Phenylacetic acid hydrazide reacted with ammonium thiocyanate or isothiocyanates to yield thiosemicarbazides with high yields (52–88%).
Cyclization to 1,2,4-Triazole-3-thiol
- Cyclization is achieved by refluxing thiosemicarbazides in acidic media (e.g., formic acid or methanesulfonic acid) or under basic conditions with hydrazine hydrate.
- Reaction times range from several hours to overnight (e.g., 16 h at 110 °C) to ensure complete ring closure.
- The cyclization produces the 4-amino-1,2,4-triazole-3-thiol core, often isolated as crystalline solids after work-up.
Representative Experimental Procedure (Adapted)
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Hydrazide formation | Reflux ester with hydrazine hydrate in ethanol, 4–6 h | Hydrazide intermediate | 85–95 | Monitored by TLC |
| 2. Thiosemicarbazide synthesis | React hydrazide with isothiocyanate in ethanol, reflux 3–5 h | Thiosemicarbazide | 70–88 | Base catalyzed |
| 3. Cyclization to triazole-3-thiol | Reflux thiosemicarbazide in methanesulfonic acid or formic acid, 16 h at 110 °C | 4-Amino-1,2,4-triazole-3-thiol | 50–80 | Acidic cyclization |
| 4. Benzylation with 2-(trifluoromethoxy)benzyl halide | Stir triazole-3-thiol with benzyl chloride in ethanol/DMF, base (K2CO3), room temp to reflux, 6–12 h | 4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol | 45–70 | Purified by chromatography |
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using dichloromethane and acetone mixtures or recrystallization from ethanol or ethyl acetate are common to isolate pure products.
- Characterization:
- ^1H NMR and ^13C NMR confirm the substitution pattern and ring formation.
- Mass spectrometry confirms molecular weight (e.g., [M+H]^+ observed matching calculated values).
- IR spectroscopy identifies characteristic functional groups such as N-H, C=S, and aromatic C-H stretches.
- Melting point determination confirms purity and identity.
Research Findings and Yield Optimization
- The choice of solvent and acid catalyst significantly affects the cyclization yield and purity. Methanesulfonic acid and formic acid are preferred for clean cyclization.
- Using hydrazine hydrate in excess ensures complete conversion of intermediates to hydrazides and thiosemicarbazides.
- The benzylation step requires careful control of base and temperature to avoid side reactions and improve yield.
- Reported yields vary from moderate to good (45–88%) depending on substituents and reaction conditions.
Summary Table of Preparation Steps
| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 85–95 | High purity intermediate |
| Thiosemicarbazide synthesis | Isothiocyanate, ethanol, base, reflux | 70–88 | Base catalyzed substitution |
| Cyclization to triazole-3-thiol | Methanesulfonic acid or formic acid, reflux | 50–80 | Acidic conditions, 16 h reaction |
| Benzylation with trifluoromethoxybenzyl halide | Benzyl chloride/bromide, base, ethanol/DMF, RT to reflux | 45–70 | Requires purification by chromatography |
Q & A
Q. What are the common synthetic pathways for 4-amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol and its derivatives?
The synthesis typically involves cyclization of thiosemicarbazides or condensation reactions with substituted benzyl halides. For example, derivatives are synthesized via nucleophilic substitution of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with alkyl/aryl halides in alcoholic media using NaOH as a base . Acylation with benzoyl chlorides or cyclization with carboxylic acids (e.g., POCl3-mediated reactions) can further modify the triazole core .
Q. How is the compound characterized structurally?
Key methods include:
- Microelemental analysis for empirical formula validation.
- FTIR spectroscopy to confirm functional groups (e.g., SH stretch at ~2550 cm⁻¹, NH2 bands at ~3300 cm⁻¹).
- NMR spectroscopy (¹H/¹³C) to track cyclization via disappearance of NH2 (~6 ppm) and SH (~14 ppm) protons .
- UV-Vis spectroscopy to study electronic transitions in coordination complexes .
Q. What in vitro assays are used to evaluate antiradical activity?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard. Activity is quantified by measuring absorbance decay at 517 nm as the compound scavenges free radicals. For example, derivatives of this triazole class showed 53.78–88.89% inhibition at 1×10⁻³–10⁻⁴ M concentrations .
Advanced Research Questions
Q. How do substituents on the triazole core influence antiradical activity?
Structural modifications significantly alter activity:
- Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce activity due to decreased electron donation.
- Hydroxyl-containing substituents (e.g., 2-hydroxybenzylidene) enhance radical scavenging via H-bonding and resonance stabilization, maintaining >78% activity even at low concentrations .
- Thiophene derivatives show moderate activity but are sensitive to dilution effects (e.g., 53.78% at 1×10⁻⁴ M vs. 88.89% at 1×10⁻³ M) .
Table 1: Antiradical Activity of Selected Derivatives
| Substituent | % Inhibition (1×10⁻³ M) | % Inhibition (1×10⁻⁴ M) |
|---|---|---|
| 2-Hydroxybenzylidene | 88.89 | 78.10 |
| 4-Fluorobenzylidene | 70.12 | 53.78 |
| Thiophen-2-ylmethylene | 78.42 | 78.10 |
Q. What coordination chemistry applications exist for this triazole derivative?
The compound acts as a multidentate ligand for transition metals (Ni(II), Cu(II), Zn(II), etc.). Coordination occurs via the triazole thiol (-SH) and amino (-NH2) groups, forming stable complexes characterized by shifts in UV-Vis absorption bands (e.g., d-d transitions in Cu(II) at ~600 nm) and FTIR spectral changes (S-M stretching at ~450 cm⁻¹) .
Q. How is computational modeling applied to study its bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding to therapeutic targets like viral helicases. For triazole derivatives, docking scores (binding energies ≤-7.5 kcal/mol) correlate with in vitro inhibition, suggesting interactions with active-site residues (e.g., hydrophobic pockets or polar contacts) .
Methodological Challenges & Data Contradictions
Q. Why do some structural modifications yield inconsistent activity trends?
Discrepancies arise from:
- Steric hindrance : Bulky substituents (e.g., 4-iodophenyl) may disrupt optimal binding geometries.
- Solvent effects : Polar protic solvents (e.g., ethanol) stabilize charge-separated intermediates, altering reaction outcomes .
- Concentration dependence : Antiradical activity of thiophene derivatives decreases disproportionately at lower concentrations due to aggregation or solubility limits .
Q. What analytical strategies resolve ambiguities in cyclization reactions?
- LC-MS monitors reaction progress by tracking intermediate masses.
- ¹³C NMR confirms cyclization via carbon shifts (e.g., N=C-S at 163–168 ppm) .
- X-ray crystallography provides definitive structural proof but requires high-purity crystals.
Emerging Research Directions
Q. Can this triazole scaffold be optimized for antiviral applications?
Preliminary docking studies suggest inhibition of SARS-CoV-2 helicase (PDB: 5WWP) via π-π stacking with His290 and hydrogen bonding with Ser289. Experimental validation requires plaque reduction assays and helicase ATPase activity measurements .
Q. What novel derivatives are unexplored for metal-organic frameworks (MOFs)?
The thiol group’s redox activity and metal-binding capacity make it suitable for designing MOFs with applications in catalysis or sensing. Potential studies include solvothermal synthesis with Zn(NO3)₂ or Cu(OAc)₂ and surface area analysis via BET isotherms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
